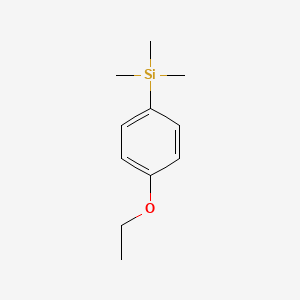

(4-Ethoxyphenyl)trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-ethoxyphenyl group. This compound is part of a broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethoxyphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Hydrosilanes such as triethylsilane or phenylsilane are typical reducing agents.

Substitution: Strong nucleophiles or electrophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Corresponding reduced organic compounds.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(4-Ethoxyphenyl)trimethylsilane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)trimethylsilane involves the electron-donating properties of the trimethylsilyl group. This group stabilizes positive charges on adjacent carbon atoms, facilitating various chemical reactions. The compound can act as a hydride donor or participate in electrophilic substitution reactions, where the silicon atom plays a crucial role in stabilizing reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

- (4-Methoxyphenyl)trimethylsilane

- (4-Chlorophenyl)trimethylsilane

- (4-Bromophenyl)trimethylsilane

Uniqueness

(4-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .

Biological Activity

(4-Ethoxyphenyl)trimethylsilane is an organosilicon compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H16OSi

- Molecular Weight : 196.33 g/mol

- CAS Number : 3047059-87-7

The compound features a phenyl group substituted with an ethoxy group and a trimethylsilyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of trimethylsilane have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Research into related silanes has revealed their potential as anticancer agents. The ability of these compounds to interfere with cellular signaling pathways may contribute to their antiproliferative effects against cancer cell lines .

- Enzyme Inhibition : Some studies suggest that this compound may act as an enzyme inhibitor. This property could be leveraged in drug design, particularly for conditions involving enzyme dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.

- Inhibition of DNA Synthesis : Some organosilicon compounds inhibit DNA synthesis in cancer cells, leading to reduced proliferation.

- Modulation of Signaling Pathways : The ethoxy group may enhance the compound's ability to interact with cellular receptors or enzymes involved in critical signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silanes against common pathogens. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values for various cancer lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Properties

CAS No. |

33733-39-0 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C11H18OSi/c1-5-12-10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

PGAWRILOGZZUEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.